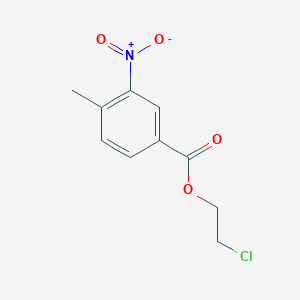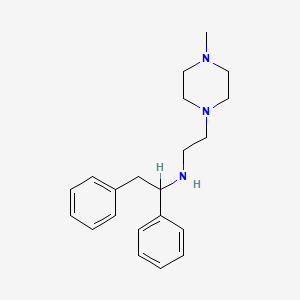
Silane, trichloro(1-chloroethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(1-chlorovinyl)silane, also known as trichloro(1-chloroethenyl)silane, is an organosilicon compound with the molecular formula C2H2Cl4Si. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and one chlorovinyl group. It is a colorless liquid with a pungent odor and is primarily used in the synthesis of various organosilicon compounds .
準備方法
Synthetic Routes and Reaction Conditions: Trichloro(1-chlorovinyl)silane can be synthesized through the direct chlorination of vinylsilane. The reaction involves the exposure of vinylsilane to chlorine gas under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, trichloro(1-chlorovinyl)silane is produced using a similar chlorination process. The process involves the continuous feeding of vinylsilane and chlorine gas into a reactor, where the reaction takes place at high temperatures. The resulting product is then purified through distillation to obtain high-purity trichloro(1-chlorovinyl)silane .
化学反応の分析
Types of Reactions: Trichloro(1-chlorovinyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in trichloro(1-chlorovinyl)silane can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Addition Reactions: The chlorovinyl group can participate in addition reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.
Major Products Formed:
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.
Addition Reactions: Products include various organosilicon compounds with different functional groups attached to the silicon atom.
科学的研究の応用
Trichloro(1-chlorovinyl)silane has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of trichloro(1-chlorovinyl)silane involves its ability to react with various nucleophiles, leading to the formation of new organosilicon compounds. The silicon atom in trichloro(1-chlorovinyl)silane is highly electrophilic due to the presence of electronegative chlorine atoms. This makes it susceptible to nucleophilic attack, resulting in the substitution or addition of functional groups .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atoms in trichloro(1-chlorovinyl)silane can be replaced by nucleophiles, such as alcohols or amines, through nucleophilic substitution reactions.
Addition Reactions: The chlorovinyl group can undergo addition reactions with nucleophiles, leading to the formation of new carbon-silicon bonds.
類似化合物との比較
Trichloro(1-chlorovinyl)silane can be compared with other similar compounds, such as:
Trichlorosilane (HSiCl3): Trichlorosilane is a simpler compound with three chlorine atoms bonded to a silicon atom.
Silicon Tetrachloride (SiCl4): Silicon tetrachloride is another related compound with four chlorine atoms bonded to a silicon atom.
Hexachlorodisilane (Si2Cl6): Hexachlorodisilane consists of two silicon atoms bonded to six chlorine atoms.
Uniqueness: Trichloro(1-chlorovinyl)silane is unique due to the presence of both a chlorovinyl group and three chlorine atoms bonded to a silicon atom. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .
特性
CAS番号 |
2441-27-2 |
|---|---|
分子式 |
C2H2Cl4Si |
分子量 |
195.9 g/mol |
IUPAC名 |
trichloro(1-chloroethenyl)silane |
InChI |
InChI=1S/C2H2Cl4Si/c1-2(3)7(4,5)6/h1H2 |
InChIキー |
VWMDRWHOSUUULE-UHFFFAOYSA-N |
正規SMILES |
C=C([Si](Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



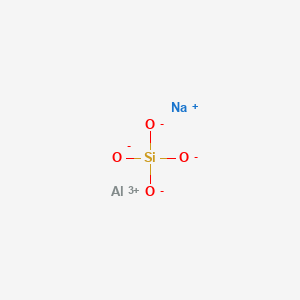
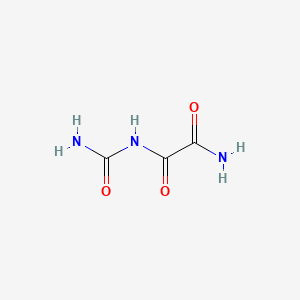

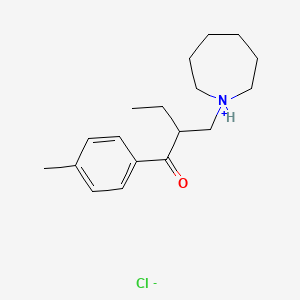
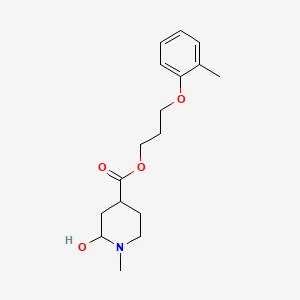
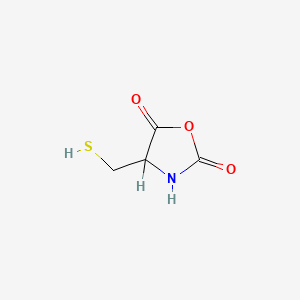
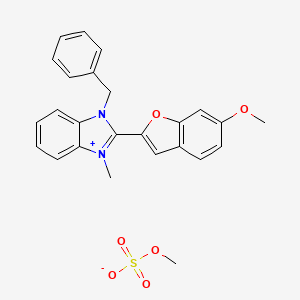
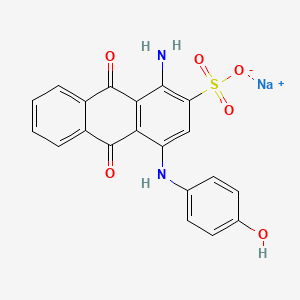
![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
